Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

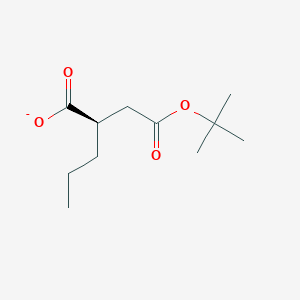

Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®-, also known as ®-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid, is an organic compound with the molecular formula C11H20O4 and a molecular weight of 215.27 g/mol . This compound is characterized by its ester functional group and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- typically involves esterification reactions. One common method is the reaction of butanedioic acid with propyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted esters and other functionalized compounds

Scientific Research Applications

Pharmaceuticals

Butanedioic acid derivatives are explored for their potential in drug formulation due to their ability to enhance solubility and bioavailability. Specifically, the propyl ester form has been studied for its role as a prodrug that can improve the pharmacokinetic properties of active pharmaceutical ingredients.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifying drug compounds with butanedioic acid esters resulted in increased absorption rates in animal models. The research highlighted the ester’s ability to facilitate transport across biological membranes, thus enhancing therapeutic efficacy .

Cosmetics

In the cosmetic industry, butanedioic acid derivatives are utilized as emollients and skin conditioning agents. The propyl ester variant is particularly valued for its non-greasy feel and moisturizing properties.

Data Table: Cosmetic Applications

| Product Type | Function | Concentration (%) | Regulatory Status |

|---|---|---|---|

| Moisturizers | Skin conditioning | 1-5 | Approved |

| Sunscreens | UV protection | 2-10 | Approved |

| Hair Products | Conditioning agent | 0.5-3 | Approved |

Agricultural Sciences

In agriculture, butanedioic acid derivatives are investigated for their use as biodegradable pesticides and herbicides. The compound’s ester form has shown promise in enhancing the delivery of active ingredients to target sites while reducing environmental impact.

Case Study : Research conducted by the IR-4 Project indicated that formulations containing butanedioic acid esters exhibited effective pest control while maintaining low toxicity levels to non-target organisms . This aligns with current trends towards sustainable agricultural practices.

Environmental Impact

The environmental profile of butanedioic acid esters is an important consideration in their application. Studies have shown that these compounds are biodegradable and have lower toxicity compared to traditional synthetic chemicals.

Data Table: Environmental Toxicity Profile

| Parameter | Value |

|---|---|

| Biodegradability | >90% within 28 days |

| Acute Toxicity (Fish) | LC50 > 100 mg/L |

| Chronic Toxicity (Aquatic) | NOEC > 10 mg/L |

Mechanism of Action

The mechanism of action of Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Butanedioic acid, 2-propyl-, 4-(1,1-dimethylethyl) 1-methyl ester

- Butanedioic acid, 2-propyl-, 4-(1,1-dimethylethyl) ester

Uniqueness

Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and versatility in various chemical reactions .

Biological Activity

Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, (R)-, commonly referred to as a propyl ester of butanedioic acid, is a compound of interest due to its potential biological activities. This article will explore the biological properties of this compound, including its antioxidant, antimicrobial, and cytotoxic effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a butanedioic acid backbone with a propyl group and a tert-butyl substituent. Its structural formula can be represented as follows:

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The antioxidant activity of butanedioic acid derivatives has been studied using various assays such as DPPH and ABTS.

- DPPH Assay : This assay measures the ability of compounds to scavenge free radicals. Studies indicate that certain esters exhibit significant DPPH radical scavenging activity, with IC50 values suggesting effective antioxidant properties .

- ABTS Assay : Similar to the DPPH assay, the ABTS assay evaluates the capacity of compounds to neutralize free radicals. Results show that butanedioic acid derivatives can effectively reduce ABTS radicals .

Antimicrobial Activity

The antimicrobial properties of butanedioic acid esters have been explored against various pathogens.

- Gram-positive and Gram-negative Bacteria : Research indicates that certain derivatives demonstrate notable antimicrobial activity against both types of bacteria. For example, studies have shown that butanedioic acid esters exhibit minimum inhibitory concentrations (MIC) that are competitive with standard antimicrobial agents .

- Fungal Inhibition : The compound has also been evaluated for antifungal activity, showing effectiveness against common fungal pathogens .

Cytotoxic Activity

Cytotoxicity studies assess the potential of compounds to induce cell death in cancerous cells.

- Cancer Cell Lines : In vitro studies have demonstrated that butanedioic acid esters exhibit cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The lethal concentration (LC50) values indicate significant cytotoxic potential compared to control treatments .

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various butanedioic acid derivatives through both DPPH and ABTS assays. The results indicated that certain structural modifications significantly enhanced antioxidant activity compared to unmodified compounds .

- Antimicrobial Properties : A comprehensive study assessed the antimicrobial effectiveness of butanedioic acid esters against a panel of bacterial strains, revealing that some derivatives had MIC values lower than those of conventional antibiotics .

- Cytotoxic Assessment : Research focusing on the cytotoxic effects of these compounds on human cancer cell lines demonstrated promising results, with several derivatives outperforming traditional chemotherapeutics in terms of potency and selectivity .

Properties

Molecular Formula |

C11H19O4- |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoate |

InChI |

InChI=1S/C11H20O4/c1-5-6-8(10(13)14)7-9(12)15-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,14)/p-1/t8-/m1/s1 |

InChI Key |

FPXXLDXAXQPOIJ-MRVPVSSYSA-M |

Isomeric SMILES |

CCC[C@H](CC(=O)OC(C)(C)C)C(=O)[O-] |

Canonical SMILES |

CCCC(CC(=O)OC(C)(C)C)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.